Cas no 483-15-8 (Dihydroberberine)

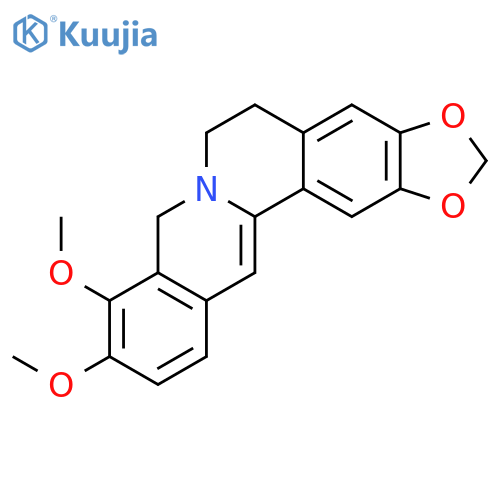

Dihydroberberine structure

商品名:Dihydroberberine

CAS番号:483-15-8

MF:C20H19NO4

メガワット:337.369165658951

MDL:MFCD00022312

CID:330103

Dihydroberberine 化学的及び物理的性質

名前と識別子

-

- 9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline

- 6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine,5,8-dihydro-9,10-dimethoxy-

- Dihydroberberine

- Dihydroberbine

- 5,8-Dihydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine

- Dihydroumbellatine

- 7,8-Dihydroberberine

- Lambertine

- FZAGOOYMTPGPGF-UHFFFAOYSA-N

- Berberine, dihydro- (6CI,7CI)

- NSC331264

- lambertin

- 3bti

- Berberine, dihydro-

- 9,10-Dimethoxy-2,3-(methylenedioxy)-13,13a-didehydrob

-

- MDL: MFCD00022312

- インチ: 1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3

- InChIKey: FZAGOOYMTPGPGF-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C([H])([H])C([H])([H])N2C([H])([H])C3C(=C(C([H])=C([H])C=3C([H])=C21)OC([H])([H])[H])OC([H])([H])[H]

- BRN: 0344128

計算された属性

- せいみつぶんしりょう: 337.131408g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 337.131408g/mol

- 単一同位体質量: 337.131408g/mol

- 水素結合トポロジー分子極性表面積: 40.2Ų

- 重原子数: 25

- 複雑さ: 538

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 337.4

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 223-224 ºC (dec.)

- ようかいど: Insuluble (2.2E-3 g/L) (25 ºC),

- PSA: 40.16000

- LogP: 3.24020

Dihydroberberine セキュリティ情報

Dihydroberberine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dihydroberberine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0018246-10mg |

Dihydroberberine |

483-15-8 | 98.44% | 10mg |

$210.0 | 2022-04-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4490-20mg |

Dihydroberberine |

483-15-8 | 98% | 20mg |

¥3393.00 | 2023-09-07 | |

| eNovation Chemicals LLC | D964081-5mg |

9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline |

483-15-8 | 95+% | 5mg |

$305 | 2023-09-01 | |

| TargetMol Chemicals | T8189-10 mg |

Dihydroberberine |

483-15-8 | 93.77% | 10mg |

¥ 1,632 | 2023-07-11 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0492-20mg |

Dihydroberberine |

483-15-8 | 98% | 20mg |

$96 | 2023-09-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8189-10 mg |

Dihydroberberine |

483-15-8 | 93.77% | 10mg |

¥1850.00 | 2022-04-26 | |

| DC Chemicals | DCE-018-20 mg |

Dihydroberberine |

483-15-8 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8189-5 mg |

Dihydroberberine |

483-15-8 | 93.77% | 5mg |

¥1100.00 | 2022-04-26 | |

| ChemScence | CS-0018246-5mg |

Dihydroberberine |

483-15-8 | 98.44% | 5mg |

$120.0 | 2022-04-27 | |

| Chemenu | CM411472-100mg |

9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline |

483-15-8 | 95%+ | 100mg |

$974 | 2024-07-16 |

Dihydroberberine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:483-15-8)Dihydroberberine

注文番号:LE1011

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Dihydroberberine 関連文献

-

1. Reaction of protoberberine-type alkaloids. Part 12. A facile method for regiospecific oxygenation and excited oxidative ring-cleavage of berberine alkaloidsYoshikazu Kondo,Jiro Imai,Hideo Inoue J. Chem. Soc. Perkin Trans. 1 1980 911

-

3. A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitorsShengjun Wu,Yuge Li,Tao Deng,Xiaojuan Wang,Shiyou Hu,Guiyuan Peng,Xin-an Huang,Yanwu Ling,Fang Liu Org. Biomol. Chem. 2020 18 2468

-

Yavuz Yagiz,Gary P. Wang,Liwei Gu Food Funct. 2022 13 12135

-

5. 111. Synthesis of (±)-ophiocarpineT. R. Govindachari,S. Rajadurai J. Chem. Soc. 1957 557

推奨される供給者

Amadis Chemical Company Limited

(CAS:483-15-8)Dihydroberberine

清らかである:99%

はかる:25g

価格 ($):223.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:483-15-8)Dihydroberberine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ